molecular formula C13H25NO4 B558651 Boc-8-Aoc-OH CAS No. 30100-16-4

Boc-8-Aoc-OH

Cat. No. B558651
CAS RN: 30100-16-4
M. Wt: 259,34 g/mole
InChI Key: FPRZYWCRQHFPSX-UHFFFAOYSA-N
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Description

Boc-8-Aoc-OH, also known as 8-(Boc-amino)caprylic acid or 8-(Boc-amino)octanoic acid, is a compound with the linear formula (CH3)3CO2CNH(CH2)7CO2H . It is an alkane chain with terminal carboxylic acid and Boc-protected amino groups .


Synthesis Analysis

The synthesis of Boc-8-Aoc-OH involves the reaction of a base with the anhydride Boc2O, which is commonly referred to as Boc anhydride . This reaction results in the formation of N-tert-butoxycarbonyl or Boc derivatives .


Molecular Structure Analysis

The molecular weight of Boc-8-Aoc-OH is 259.34 g/mol . Its structure includes a Boc-protected amino group and a terminal carboxylic acid .


Chemical Reactions Analysis

Boc-8-Aoc-OH is used in Boc solid-phase peptide synthesis . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

Boc-8-Aoc-OH has a density of 1.0±0.1 g/cm3, a boiling point of 406.0±28.0 °C at 760 mmHg, and a flash point of 199.3±24.0 °C . It has 5 H bond acceptors, 2 H bond donors, and 10 freely rotating bonds .

Scientific Research Applications

  • Peptide Synthesis : The t-amyloxycarbonyl group (AOC group) can be readily introduced into amino acid esters using t-amyl chloroformate, and the AOC group can be cleaved as smoothly as the t-butoxycarbonyl group (BOC group) under acidic conditions. This method is useful for the practical synthesis of complex peptides (Sakakibara et al., 1965).

  • Histone Deacetylase Inhibitors : Synthesis of 2-amino-8-oxodecanoic acids (Aodas), which are present in natural histone deacetylase inhibitors, involves using Boc or Fmoc for nitrogen protection. These products have been used to prepare simplified analogues of natural cyclic tetrapeptide HDAC inhibitors (Rodriquez et al., 2006).

  • Advanced Oxidation Processes : Boron-doped diamond electrodes (BDD), used in electrochemical disinfection, show potential in the direct recycling of domestic wastewater. They generate electrochemical oxidants (ECO) efficiently and play a dominant role in the disinfection process, primarily through the generation of free chlorine (Schmalz et al., 2009).

  • Diamond Anode Utilization : Anodic oxidation with diamond anodes is an emerging advanced oxidation process. It has been used for the chemical oxygen demand (COD) removal from various industrial wastewaters and synthetic wastewaters, offering high current efficiencies and the potential for complete oxidation of COD (Kraft et al., 2003).

Future Directions

Boc-8-Aoc-OH can be used as a PROTAC linker in the synthesis of PROTACs . This suggests potential applications in the development of new therapeutic agents.

properties

IUPAC Name

8-[(2-methylpropan-2-yl)oxycarbonylamino]octanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO4/c1-13(2,3)18-12(17)14-10-8-6-4-5-7-9-11(15)16/h4-10H2,1-3H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPRZYWCRQHFPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30338080
Record name Boc-8-Aoc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-8-Aoc-OH

CAS RN

30100-16-4
Record name 8-[[(1,1-Dimethylethoxy)carbonyl]amino]octanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boc-8-Aoc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30338080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-{[(tert-butoxy)carbonyl]amino}octanoic acid
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Synthesis routes and methods

Procedure details

NH2—(CH2)7—COOH (5.00 g, 31.4 mmol), (BOC)2O (7.52 g, 34.5 mmol) and triethylamine (3.48 g, 34.5 mmol) were dissolved in 200 mL of methanol, and the mixture was stirred at 60° C. for 12 hours. After the reaction completed, methanol was removed under reduced pressure, and the obtained material was redissolved in 100 mL of ethyl acetate. Then, the resultant solution was subjected to separation using 0.2 mol/l HCl (twice) and water (twice), and dehydrating was carried out with anhydrous sodium sulfate. After that, recrystallization with hexane at 4° C. and collection using a glass filter (G6) were performed, thereby obtaining Boc-NH—(CH2)7—COOH (5.93 g, 22.9 mmol, yield: 73%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
7.52 g
Type
reactant
Reaction Step One
Quantity
3.48 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
H He, J Du, H Zheng, M Ma, Y Shi, Z Gao… - Colloids and Surfaces A …, 2020 - Elsevier
In this study, a series of amino acid grafted inorganic/organic hybrid POSS (Cn@POSS) were designed and synthesized. In order to investigate the surface chain dependent …
Number of citations: 4 www.sciencedirect.com
HN Patel - 2017 - search.proquest.com
Identification of etiological factors responsible for increased prevalence of hypothyroidism in India and genes conferring susceptibility for the same; furthermore, development of …
Number of citations: 0 search.proquest.com

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